molecular formula C19H25NO4 B1219127 O-Methyllycorenine

O-Methyllycorenine

Cat. No.: B1219127
M. Wt: 331.4 g/mol
InChI Key: ABEASKLJNCROIZ-AXUOBQJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methyllycorenine (C₁₉H₂₅NO₄, molecular weight 331.40 g/mol) is a homolycorine-type Amaryllidaceae alkaloid isolated from plants of the genus Lycoris, such as Lycoris aurea and Lycoris radiata . It is characterized by a methoxy (-OCH₃) substitution at specific positions on the lycorenine backbone, distinguishing it from its parent compound, lycorenine (MW 317.40) . This compound has been studied for its weak antiviral activity against influenza A (IC₅₀: 2.71 µg·mL⁻¹) and its presence in plant tissues, with concentrations of 2.4 µg/g in bulbs and 1.3 µg/g in leaves .

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

(5aR,7S,11bS,11cS)-7,9,10-trimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole

InChI

InChI=1S/C19H25NO4/c1-20-8-7-11-5-6-14-17(18(11)20)12-9-15(21-2)16(22-3)10-13(12)19(23-4)24-14/h5,9-10,14,17-19H,6-8H2,1-4H3/t14-,17-,18-,19+/m1/s1

InChI Key

ABEASKLJNCROIZ-AXUOBQJMSA-N

SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)OC)OC)OC

Isomeric SMILES

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4[C@H](O3)OC)OC)OC

Canonical SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

O-Methyllycorenine belongs to a group of O-alkylated lycorenine derivatives. Key analogues include:

Compound Substituent(s) Molecular Weight (g/mol) Key Sources
This compound -OCH₃ at position 6α 331.40 L. aurea, L. radiata
Lycorenine No O-alkylation 317.40 L. radiata
O-Ethyllycorenine -OCH₂CH₃ at position 6α 345.44 (calculated) L. aurea
O-n-Butyllycorenine -O(CH₂)₃CH₃ at position 6α 387.50 (calculated) Lycoris spp.
This compound-N-oxide -OCH₃ + N-oxide group 347.40 (calculated) Lycoris spp.
6α-O-Methyllycorenine -OCH₃ at 6α position 331.40 L. aurea

Structural Insights :

  • N-Oxide Formation: this compound-N-oxide introduces a polar N-oxide group, altering interaction with biological targets compared to non-oxidized forms .

Spectroscopic and Chromatographic Differentiation

  • Retention Indices (RI) : this compound has an RI of 2484.1 in GC-MS analysis, higher than galanthamine (RI 2397.6) and lycoramine (RI 2419.6), reflecting its increased molecular weight and polarity .
  • NMR Data : ROESY experiments and coupling constants confirm the relative configuration of methoxy substitutions (e.g., 6α vs. 2α positions), critical for distinguishing isomers like 6α-O-methyllycorenine and 2α-methoxy-6-O-methyllycorenine .
Antiviral Activity Against Influenza A:
Compound IC₅₀ (µg·mL⁻¹) CC₅₀ (µg·mL⁻¹) Selectivity Index (CC₅₀/IC₅₀)
This compound 2.71 80.12 29.6
2α-Methoxy-6-O-ethyloduline 2.06 14.37 6.97
2α-Methoxy-6-O-methyloduline 0.69 4.79 6.94

Key Findings :

  • This compound exhibits weaker antiviral activity compared to 2α-methoxy-6-O-methyloduline (IC₅₀: 0.69 µg·mL⁻¹), suggesting that substitution at the 2α position enhances potency .
  • The higher CC₅₀ of this compound (80.12 µg·mL⁻¹) indicates lower cytotoxicity relative to other analogues, making it a safer candidate for further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Methyllycorenine
Reactant of Route 2
Reactant of Route 2
O-Methyllycorenine

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